3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE
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Overview
Description
3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a thiazole ring, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Aromatic Amine Introduction: The 4-methylphenylamine is introduced via a nucleophilic substitution reaction.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving an appropriate diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-METHYLPHENYLTHIAZOLE: Shares the thiazole and aromatic amine structure but lacks the oxolane ring.
OXOLAN-2-ONE DERIVATIVES: Compounds with similar oxolane ring structures but different substituents.
Uniqueness
3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
3-ethyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-12-9-17(3,21-15(12)20)14-10-22-16(19-14)18-13-7-5-11(2)6-8-13/h5-8,10,12H,4,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYZSMZLBSGKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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